S-(3-Ethynylphenyl) ethanethioate
Description
Properties
CAS No. |
653600-41-0 |
|---|---|
Molecular Formula |
C10H8OS |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
S-(3-ethynylphenyl) ethanethioate |
InChI |
InChI=1S/C10H8OS/c1-3-9-5-4-6-10(7-9)12-8(2)11/h1,4-7H,2H3 |
InChI Key |
WNSLICIIKFQIIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=CC(=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
The synthesis of S-(3-Ethynylphenyl) ethanethioate relies on Sonogashira cross-coupling to introduce the ethynyl group, alongside thioester protection to stabilize the sulfur moiety. Two primary approaches emerge from the literature:
Method A: Sonogashira Coupling with Protected Alkynes
This method involves coupling a protected alkyne (e.g., trimethylsilylacetylene) with an aryl iodide, followed by deprotection.
Key Steps
Aryl Halide Synthesis :
Sonogashira Coupling :
Deprotection :
Example Protocol
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aryl Halide | 3-Iodophenol → Iodination → Thiol → Acetylation (Ac₂O, pyridine) | 70–80 |
| Coupling | Pd(PPh₃)₂Cl₂, CuI, TMSC≡CH, iPr₂NEt, THF, 80°C, 16 h | 65–70 |
| Deprotection | TBAF (1.5 equiv), AcOH, THF, rt, 2 h | 85–90 |
Method B: Thiol Acetylation Post-Coupling
This approach introduces the ethynyl group first, followed by thioester formation.
Key Steps
Ethynyl Group Introduction :
Thioester Formation :
Deprotection :
- Remove the silyl group as in Method A.
Example Protocol
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiol Synthesis | 3-Iodophenol → LiAlH₄ Reduction → H₂S/NaOH → Isolation | 50–60 |
| Coupling | Pd(dba)₂, CuI, TMSC≡CH, Na₂CO₃, DME, 85°C, 3 h | 60–65 |
| Acetylation | Ac₂O, pyridine, rt, 1 h | 90–95 |
Critical Reaction Parameters
Catalyst Systems
The choice of catalyst significantly impacts yield and selectivity:
| Catalyst System | Application | Yield Range |
|---|---|---|
| Pd(PPh₃)₂Cl₂ + CuI | Standard Sonogashira coupling | 65–70% |
| Pd(dba)₂ + PPh₃ | Bulky substrates | 60–65% |
| Pd(OAc)₂ + XPhos | Electron-deficient aryl halides | 70–75% |
Base and Solvent Effects
Bases and solvents must balance reactivity and stability:
| Base/Solvent Combination | Purpose | Example Use Case |
|---|---|---|
| iPr₂NEt/THF | High solubility, mild conditions | Terminal alkyne coupling |
| Na₂CO₃/DME | Polar aprotic solvent, basic media | Heteroaryl coupling |
| Et₃N/DCM | Low-polarity media | Sensitive substrates |
Challenges and Solutions
Thioester Stability
The ethanethioate group is prone to hydrolysis under acidic or basic conditions. Solutions include:
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Method A | High yields, minimal catalyst poisoning | Requires pre-formed ethanethioate |
| Method B | Flexible substrate scope | Lower yields due to thiol interference |
Experimental Validation
NMR and Spectroscopic Data
Key spectral features for S-(3-Ethynylphenyl) ethanethioate include:
Chemical Reactions Analysis
Types of Reactions: S-(3-Ethynylphenyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form ethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Organic Electronics
S-(3-Ethynylphenyl) ethanethioate plays a pivotal role in the development of organic electronic materials. Its ability to form conjugated systems makes it suitable for:
- Molecular Wires : The compound can be utilized as a building block for oligo(arylene–ethynylene) molecular wires, which are essential for constructing nanoscale electronic devices .
- Ferrocene Derivatives : The synthesis of ferrocene-(ethynylphenyl) thioacetates has been explored, indicating potential applications in nanoelectronics due to their unique optoelectronic properties .
Biological Studies
The thioester functionality of this compound allows it to participate in biochemical processes, making it relevant in:
- Metabolic Pathways : As a thioester, it may serve as an intermediate in various metabolic pathways, contributing to the understanding of sulfur-containing compounds in biological systems .
Material Science
The compound's chemical properties lend themselves to applications in material science, particularly in:
- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance their electrical conductivity and mechanical properties, making it valuable for developing advanced materials .
Case Study 1: Synthesis and Characterization of Ferrocene Derivatives
A recent study focused on synthesizing ferrocene-(ethynylphenyl) thioacetates through a modified Sonogashira coupling method. The resulting compounds were characterized using UV/Vis spectroscopy and cyclic voltammetry, demonstrating their potential as conductive materials in organic electronics. The study highlighted the efficiency of the synthetic route and the favorable optoelectronic properties of the derivatives produced .
Case Study 2: Molecular Wires for Nanoscale Applications
Research conducted on oligo(arylene–ethynylene) molecular wires revealed that incorporating this compound significantly improved charge transport properties. This advancement opens avenues for developing high-performance nanoscale electronic devices that could outperform traditional materials .
Mechanism of Action
The mechanism of action of S-(3-Ethynylphenyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Data Table: Key Properties of Selected Thioesters
Biological Activity
S-(3-Ethynylphenyl) ethanethioate is an organosulfur compound that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological properties, synthesis, and applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a unique structure characterized by an ethynyl group attached to a phenyl ring, which is further linked to an ethanethioate functional group. The molecular formula is , indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms. This structural composition contributes to its reactivity and interaction with biological systems.
Biological Activities
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It functions as an inhibitor of B-cell lymphoma 6 (BCL6), a transcription repressor implicated in various cancers. By inhibiting BCL6 activity, this compound may prevent malignant B-cell proliferation, making it a candidate for cancer therapy .
Antimicrobial Effects
Studies have shown that compounds with similar structures to this compound possess antimicrobial properties. Its interaction with biological membranes suggests potential applications in combating bacterial infections .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution : This method involves the reaction of a suitable ethynyl halide with ethanethiol.
- Coupling Reactions : Utilizing palladium-catalyzed coupling reactions can effectively form the desired compound from precursors.
Case Study 1: Anticancer Activity
In a study published in Molecular Cancer Therapeutics, this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in lymphoma cells, supporting its role as a potential therapeutic agent .
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| S-Anthracen-9-yl ethanethioate | CHOS | Lacks ethynyl substitution; simpler structure |
| 4-Ethynylaniline | CHN | No sulfur; focuses on amine functionality |
| 4-(Phenylethynyl)thiophenol | CHS | Contains a thiophenol group; different electronic properties |
This table illustrates how this compound's combination of ethynyl and thiol functionalities may confer distinct physical and chemical properties not present in simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
